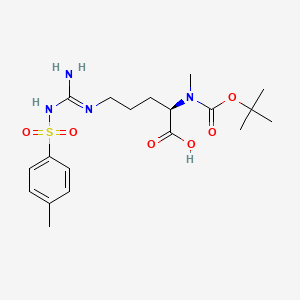

Boc-D-Me-Arg(Tos)-OH

Description

Contextualization within Modern Peptide and Peptidomimetic Chemistry Research

In the realm of modern medicinal chemistry, peptides and peptidomimetics are of significant interest for the development of novel therapeutics. Natural peptides often suffer from poor metabolic stability and low oral bioavailability. The field of peptidomimetic chemistry seeks to address these limitations by creating modified peptides with improved pharmacological profiles. mdpi.com Boc-D-Me-Arg(Tos)-OH serves as a crucial building block in this endeavor, enabling the synthesis of peptides with enhanced stability and specific conformational properties. vulcanchem.com The incorporation of such non-canonical amino acids allows for the precise construction of complex molecules that can mimic or inhibit biological processes. chemimpex.com

Significance of Protected Non-Canonical Amino Acid Derivatives in Complex Molecule Synthesis Methodologies

The synthesis of complex peptides requires careful protection of reactive functional groups to prevent unwanted side reactions. this compound exemplifies the importance of protected non-canonical amino acid derivatives in this process. vulcanchem.com The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the tosyl (Tos) group on the guanidino side chain of arginine provide orthogonal protection, meaning they can be removed under different chemical conditions. vulcanchem.com This allows for the selective deprotection and modification of the peptide chain during solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. vulcanchem.comnih.govpreprints.org The use of such protected derivatives is essential for the efficient and controlled assembly of intricate molecular architectures. nih.gov

Role of D-Configuration and N-Methylation of Arginine in Modulating Peptide Research Structures and Functions

The incorporation of D-amino acids, such as the D-arginine backbone of this compound, is a well-established strategy to increase the proteolytic stability of peptides. frontiersin.org Peptides containing D-amino acids are less susceptible to degradation by naturally occurring proteases, which typically recognize L-amino acids. frontiersin.org Furthermore, N-methylation of the peptide backbone, as seen with the N-alpha-methyl group in this compound, introduces a conformational constraint. vulcanchem.comnih.gov This restriction in bond rotation can lead to peptides with more defined three-dimensional structures, potentially enhancing their binding affinity and selectivity for biological targets. vulcanchem.comfrontiersin.org N-methylation can also improve cell permeability and metabolic stability. nih.gov The combination of a D-configuration and N-methylation in a single building block offers a powerful tool for modulating the structure and function of synthetic peptides. frontiersin.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718678 | |

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136642-84-7 | |

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Boc D Me Arg Tos Oh

Historical Evolution of Synthetic Routes to N-Protected D-Methylarginine Derivatives

The synthesis of N-protected D-methylarginine derivatives is rooted in the broader history of peptide chemistry, particularly the development of methods for protecting the reactive functional groups of amino acids. Early peptide synthesis, pioneered in the early 20th century, laid the groundwork for the sophisticated techniques used today. The introduction of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group was a significant milestone, offering a reliable and readily cleavable protecting group under acidic conditions. peptide.com

The protection of the arginine side chain has historically presented a greater challenge due to the high basicity and nucleophilicity of the guanidino group. The tosyl (Tos) group emerged as a robust protecting group for the guanidino function in Boc-based solid-phase peptide synthesis (SPPS). nih.gov It is stable under the conditions required for Boc group removal but can be cleaved using strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com

The development of methods for N-methylation of amino acids further expanded the repertoire of synthetic chemists. google.com These methods, including direct methylation and reductive amination, allowed for the site-specific introduction of a methyl group on the α-amino nitrogen, a modification known to impart resistance to enzymatic degradation and influence peptide conformation. google.comfrontiersin.orgresearchgate.net The synthesis of Nα-methyl-arginine containing peptides has been an area of interest for creating more stable and potent bioactive peptides. tib.eu

The evolution of these individual techniques—Boc protection, tosyl protection of arginine, and N-methylation—collectively enabled the synthesis of complex derivatives like Boc-D-Me-Arg(Tos)-OH. The demand for such specialized building blocks has been driven by the need to create peptides with specific D-amino acid configurations, which can confer unique biological activities and resistance to proteolysis. frontiersin.org

Optimized Preparative Scales and Techniques for Academic Research Requirements

For academic research purposes, this compound is typically synthesized on a laboratory scale, ranging from millimoles to several grams. The synthesis generally involves a multi-step sequence starting from a suitable D-arginine precursor. vulcanchem.com A common strategy involves the protection of the guanidino group, followed by Nα-Boc protection, and finally Nα-methylation.

A representative synthetic sequence could be:

Guanidino Group Protection: Starting with D-arginine, the guanidino side chain is protected with tosyl chloride.

α-Amino Group Protection: The α-amino group is then protected using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Nα-Methylation: The final step is the methylation of the Boc-protected α-amino group.

Purification of the final product is critical to ensure high purity for subsequent use in peptide synthesis. Common purification techniques for academic-scale preparations include:

Flash Chromatography: This technique is widely used to separate the desired product from unreacted starting materials and side products. iu.edu

Crystallization: If the compound is crystalline, recrystallization can be an effective method for achieving high purity.

High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC is often employed. Analytical HPLC is used to assess the purity of the final product. alfa-chemistry.comacs.org

The characterization of the synthesized this compound is typically performed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the compound.

Strategic Application of Boc and Tosyl Protecting Groups in this compound Synthesis and Derivatization

The selection of the Boc and tosyl protecting groups in the synthesis of this compound is a strategic choice based on their orthogonal stability and well-established chemistry in peptide synthesis. vulcanchem.com

The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function. peptide.com Its key features include:

Acid Lability: The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more acid-stable tosyl group. peptide.comvulcanchem.com This selective deprotection is fundamental to stepwise peptide synthesis.

Stability: It is stable to the basic conditions often used in peptide coupling reactions.

The tosyl (p-toluenesulfonyl, Tos) group provides robust protection for the guanidino side chain of arginine. nih.gov Its properties include:

Acid Stability: The tosyl group is stable to the acidic conditions used for Boc group removal, ensuring the side chain remains protected during peptide chain elongation. peptide.com

Strong Acid Cleavage: It requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal at the end of the synthesis. nih.govpeptide.com

Prevention of Side Reactions: The tosyl group effectively prevents unwanted side reactions involving the nucleophilic guanidino group during peptide synthesis. vulcanchem.com

The combination of Boc and tosyl groups provides a reliable protecting group strategy for incorporating Nα-methyl-D-arginine into peptides using Boc-based solid-phase peptide synthesis (SPPS). vulcanchem.comsigmaaldrich.com This strategy allows for the selective deprotection of the α-amino group for chain extension while keeping the arginine side chain protected until the final cleavage step.

Development of Novel Synthetic Approaches for N-Methylation and Side Chain Functionalization Relevant to Research Probes

Recent research has focused on developing novel and more efficient methods for N-methylation and the functionalization of amino acid side chains to create sophisticated research probes.

Novel N-Methylation Methods: While traditional methods like using methyl iodide or reductive amination with formaldehyde (B43269) are common, newer reagents and procedures aim for milder conditions and higher yields. researchgate.net Research into N-methylation continues to be an active area, with the goal of developing more efficient and practical methods for modifying amino acids and peptides. google.com

Side Chain Functionalization: The ability to functionalize the side chain of arginine derivatives is of great interest for developing chemical probes to study biological processes like protein arginine methylation. nih.gov Protein arginine methyltransferases (PRMTs) are enzymes that play a key role in many cellular processes by methylating arginine residues in proteins. usu.edufrontiersin.org

Novel synthetic strategies for side chain functionalization include:

Guanidinylation of Ornithine: An alternative to protecting the arginine side chain is to start with ornithine and convert its δ-amino group into a guanidino group at a later stage of the synthesis. iu.eduppke.hu This approach allows for the introduction of various substituents on the guanidino nitrogen atoms.

Development of Guanidinylating Reagents: Researchers have developed a variety of reagents for the guanidinylation of amines, enabling the synthesis of arginine analogs with modified side chains. mdpi.com

Synthesis of Methylarginine (B15510414) Analogs: Methods have been developed to install methylarginine analogs onto recombinant proteins to study the effects of this post-translational modification. nih.govacs.org

These advanced synthetic methodologies provide powerful tools for creating tailored arginine derivatives like this compound and for developing novel probes to investigate the complex roles of arginine and its modifications in biological systems.

Integration of Boc D Me Arg Tos Oh into Advanced Peptide and Peptidomimetic Architectures

Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating D-Methylarginine

The incorporation of sterically hindered amino acids like Boc-D-Me-Arg(Tos)-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. Standard coupling reagents used in SPPS, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are often employed. pharm.or.jpresearchgate.net However, for challenging couplings involving N-methylated residues, more potent activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can enhance reaction rates and yields. iris-biotech.deiris-biotech.de The efficiency of the coupling reaction is critical and can be influenced by factors such as solvent choice, temperature, and the equivalents of reagents used. iris-biotech.deiris-biotech.de For instance, using anhydrous solvents and slightly elevated temperatures (35-40 °C) has been shown to improve coupling efficiency. iris-biotech.deiris-biotech.de

The following table outlines common coupling reagents and their general applicability for incorporating sterically hindered amino acids.

| Coupling Reagent | Additive | Key Characteristics |

| DCC/DIC | HOBt, HOAt | Standard, cost-effective reagents. HOBt and HOAt can help suppress racemization. pharm.or.jppeptide.com |

| HBTU/HATU | HOBt/HOAt, DIPEA | Highly efficient uronium-based reagents, suitable for hindered couplings. pharm.or.jpiris-biotech.deiris-biotech.de |

| PyBOP | DIPEA | Phosphonium-based reagent, known for rapid coupling and reduced side reactions. iris-biotech.deiris-biotech.de |

This compound is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. peptide.com In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the tosyl group on arginine and benzyl-based groups on other residues, are cleaved at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.comchempep.com

This strategy is considered quasi-orthogonal because both Boc and benzyl-type groups are acid-labile, but their removal requires different acid strengths. biosynth.comiris-biotech.de The tosyl group on the arginine side chain is compatible with this strategy as it is stable to the repetitive TFA treatments used for Boc deprotection but is readily cleaved by HF. peptide.combachem.com

The choice of resin and linker is also crucial. For the synthesis of peptide acids using Boc chemistry, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used. chempep.combachem.com The PAM linker provides greater stability to the acid-labile conditions of Boc deprotection compared to the original Merrifield resin, thus minimizing premature cleavage of the peptide from the support. chempep.com For peptide amides, BHA (benzhydrylamine) or MBHA (p-methylbenzhydrylamine) resins are employed. chempep.com

The following table summarizes the compatibility of this compound with various protecting groups and linkers in SPPS.

| Protecting Group Strategy | Nα-Protection | Arg Side-Chain Protection | Other Side-Chain Protection | Final Cleavage | Compatible Resins |

| Boc/Bzl | Boc | Tosyl (Tos) | Benzyl (Bzl), Chlorobenzyloxycarbonyl (Cl-Z), Cyclohexyl (cHex) | HF, TFMSA | Merrifield, PAM, BHA, MBHA peptide.comchempep.combachem.com |

The incorporation of N-methylated amino acids presents a higher risk of racemization at the preceding residue during activation. pharm.or.jp This occurs via an oxazolonium intermediate mechanism. pharm.or.jp To mitigate this, the use of coupling additives like HOBt or its more reactive analogue, HOAt (1-hydroxy-7-azabenzotriazole), is essential as they can suppress the formation of the oxazolone. pharm.or.jppeptide.com Performing couplings at lower temperatures can also significantly reduce the extent of racemization. pharm.or.jp

Another potential side reaction is the formation of lactam structures from arginine or ornithine residues. The tosyl protection of the guanidino group in this compound effectively prevents side reactions such as deguanidination. biosynth.com During the final cleavage step with strong acids like HF, scavengers such as anisole (B1667542) or cresol (B1669610) are used to quench reactive carbocations generated from the deprotection of side chains, thereby preventing modification of sensitive residues like tryptophan and methionine. peptide.comgoogle.com

Compatibility with Orthogonal Protecting Group Strategies and Resin Linkers in Research Protocols

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation Approaches for Complex D-Methylarginine-Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for fragment condensation strategies. thieme-connect.deekb.eg In this approach, protected peptide segments are synthesized in solution and then coupled together. This compound can be readily used in solution-phase synthesis. thieme-connect.de The principles of coupling and protection are similar to SPPS, but purification is performed after each step. ekb.eg

For complex peptides, a convergent strategy involving the condensation of several peptide fragments can be more efficient than a linear stepwise synthesis. thieme-connect.de In this context, a fragment containing this compound can be prepared and then coupled to another peptide segment. The choice of C-terminal protecting group and activation method is critical to avoid racemization of the C-terminal residue of the acylating fragment. pharm.or.jp

Design and Synthesis of Conformationally Constrained Peptides and Cyclic Peptidomimetics Featuring D-Methylarginine

The incorporation of this compound is a key strategy for designing peptides with restricted conformations. vulcanchem.comnih.gov The D-configuration and N-methylation impose significant steric hindrance, which limits the rotational freedom around the peptide backbone, often inducing specific secondary structures like β-turns. vulcanchem.comnih.gov This conformational constraint can lead to peptides with increased receptor affinity and selectivity, as well as enhanced metabolic stability. nih.gov

Cyclic peptides represent an important class of conformationally constrained molecules. thieme-connect.de this compound can be incorporated into linear peptide precursors that are subsequently cyclized. google.com The cyclization can be performed either in solution, often under high dilution to favor intramolecular reaction, or on the solid support. thieme-connect.de The presence of the D-methylarginine residue can help to pre-organize the linear peptide into a conformation that is favorable for cyclization, potentially increasing the yield of the desired cyclic product. google.com

Role of this compound in the Construction of Peptide Libraries for Structure-Activity Relationship (SAR) Studies

Peptide libraries are powerful tools for drug discovery and for elucidating structure-activity relationships (SAR). By systematically varying the amino acid sequence, researchers can identify key residues responsible for biological activity. The inclusion of non-proteinogenic amino acids like D-methylarginine significantly expands the chemical diversity of these libraries.

This compound is used in the "split-mix" synthesis method to generate combinatorial peptide libraries. peptide.com By incorporating this modified amino acid at specific positions within the peptide sequence, libraries of peptides containing D-methylarginine can be created. Screening these libraries can reveal the impact of this specific modification on binding affinity, selectivity, and functional activity, providing crucial insights for the design of optimized peptide-based therapeutics. vulcanchem.com The unique conformational properties imparted by the D-methylarginine residue can lead to the discovery of ligands with novel binding modes and improved pharmacological profiles. vulcanchem.com

Exploration of Boc D Me Arg Tos Oh in Chemical Biology and Mechanistic Enzyme/receptor Studies

Design and Synthesis of Enzyme Substrate Mimics and Inhibitor Components Utilizing D-Methylarginine Moieties for In Vitro Mechanistic Elucidation

The incorporation of Boc-D-Me-Arg(Tos)-OH into peptide sequences allows for the creation of sophisticated molecular tools to probe enzyme mechanisms. The D-configuration and N-methylation provide resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. researchgate.netjpt.com This stability is crucial for designing substrate mimics and inhibitors that can persist in a biological assay long enough to provide meaningful data.

The synthesis of these modified peptides often utilizes solid-phase peptide synthesis (SPPS), where this compound can be incorporated like other protected amino acids. vulcanchem.combachem.com The Boc group protects the alpha-amino group during coupling, while the tosyl group protects the guanidino side chain from unwanted side reactions. vulcanchem.compeptide.com These protecting groups are removed in subsequent steps to yield the final peptide.

Table 1: Key Features of this compound in Enzyme Inhibitor Design

| Feature | Consequence for Enzyme Interaction Studies |

| D-Stereochemistry | Confers resistance to proteolysis by enzymes that specifically recognize L-amino acids, increasing the half-life of peptide-based inhibitors in biological fluids. researchgate.netjpt.com |

| N-α-Methylation | Restricts the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity and selectivity for the target enzyme. vulcanchem.comresearchgate.net It can also prevent enzymatic degradation. researchgate.net |

| Tosyl-Protected Guanidino Group | Prevents unwanted side reactions during peptide synthesis, ensuring the integrity of the final inhibitor. vulcanchem.compeptide.com The strongly basic nature of the guanidino group often plays a key role in binding to enzyme active sites. peptide.com |

Researchers have utilized these features to create inhibitors for various enzymes, including proteases. For example, by replacing a key L-arginine residue in a known substrate with D-methylarginine, scientists can create a non-cleavable mimic that binds to the active site, allowing for the study of enzyme-substrate interactions without product formation. This approach has been instrumental in elucidating the mechanisms of enzymes like trypsin-like serine proteases, which have a preference for cleaving after basic residues such as arginine. nih.gov

Application in Probing Receptor-Ligand Interactions and Recognition Mechanisms in Biochemical Assays

The unique conformational constraints imposed by the D-amino acid and N-methylation in peptides containing this compound are highly valuable for studying receptor-ligand interactions. vulcanchem.comub.edu The three-dimensional structure of a peptide ligand is often critical for its ability to bind to a receptor and elicit a biological response. researchgate.net By systematically replacing L-amino acids with their D-isomers or N-methylated counterparts, researchers can map the conformational requirements of a receptor's binding pocket. nih.gov

For instance, if the substitution of an L-arginine with D-methylarginine results in a significant loss of binding affinity, it suggests that the original stereochemistry and the hydrogen-bonding capability of the backbone amide are crucial for recognition. rsc.org Conversely, if the affinity is maintained or even enhanced, it may indicate that the D-configuration is tolerated or that the increased stability of the peptide contributes to a more favorable binding event. acs.org

These studies often involve biochemical assays such as radioligand binding assays or surface plasmon resonance (SPR) to quantify the binding affinity (Kd) of the modified peptides to their target receptors. acs.org

Development of Chemical Probes and Affinity Reagents for Target Identification and Validation in Research

This compound is a key component in the synthesis of chemical probes and affinity reagents, which are indispensable tools for identifying and validating new drug targets. vulcanchem.comacs.orgnih.gov These probes are often designed with a "warhead" that can covalently bind to the target protein, and a reporter tag (like a fluorescent dye or biotin) for detection and purification.

The incorporation of D-methylarginine can enhance the probe's selectivity and metabolic stability. researchgate.net A probe that is not easily degraded can be used at lower concentrations and for longer incubation times, increasing the likelihood of successfully labeling its intended target in a complex biological sample like a cell lysate or even in live cells.

Table 2: Applications of this compound in Chemical Probe Development

| Application | Description |

| Affinity-Based Protein Profiling (ABPP) | Probes containing D-methylarginine can be used to selectively label and identify members of an enzyme family, aiding in the discovery of new therapeutic targets. |

| Target Engagement Studies | By competing with a potential drug candidate for binding to the target, these probes can be used to confirm that the drug is hitting its intended target in a cellular context. nih.gov |

| Pull-Down Assays | Biotinylated probes containing D-methylarginine can be used to isolate a target protein and its binding partners from a complex mixture, providing insights into protein-protein interaction networks. |

The synthesis of these probes often involves coupling the peptide containing the D-methylarginine moiety to the reporter tag and the reactive group, a process that benefits from the orthogonal protection strategy afforded by the Boc and tosyl groups. vulcanchem.com

Studies on the Influence of D-Methylarginine Stereochemistry and N-Methylation on Peptide Conformation and Recognition In Vitro

The stereochemistry of amino acids has a profound impact on the secondary and tertiary structure of peptides. jpt.commdpi.com The introduction of a D-amino acid like D-methylarginine can induce a significant change in the peptide's conformational landscape, potentially favoring unique folded structures that are not accessible to peptides composed solely of L-amino acids. rsc.orgnih.gov

Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are often employed to study the conformational changes induced by the incorporation of D-methylarginine. rsc.orgplos.org These studies have shown that the combination of D-stereochemistry and N-methylation can lead to peptides with well-defined and stable conformations, which can be advantageous for designing ligands with high affinity and selectivity. For example, research on HIV-1 TAR RNA binding has shown that N-methylation can enhance binding affinity. acs.orgplos.org

The knowledge gained from these in vitro studies is crucial for the rational design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com

Advanced Spectroscopic and Computational Analysis of Boc D Me Arg Tos Oh Derivatives in Research Contexts

Elucidation of Conformational Preferences of Peptides Containing D-Methylarginine via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic properties of peptides in solution. ias.ac.in For peptides incorporating D-methylarginine, NMR studies are crucial for understanding how this specific modification influences the peptide's conformational landscape. The N-methylation on the backbone restricts the rotation of the peptide bond, which can lead to more defined conformational preferences. vulcanchem.com

Researchers utilize a variety of NMR techniques to probe the structure of these peptides. One-dimensional (1D) ¹H NMR spectra provide initial information on the chemical environment of protons, with the dispersion of amide proton chemical shifts offering a preliminary assessment of the degree of ordered structure. chemrxiv.org Greater dispersion often suggests a more folded or rigid conformation. chemrxiv.org

For a more detailed analysis, two-dimensional (2D) NMR experiments are employed. Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is essential for determining the peptide's secondary and tertiary structure. figshare.com The intensities of NOE cross-peaks are related to the distances between protons, allowing for the calculation of structural constraints. thieme-connect.de

Table 1: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Provided | Relevance to D-Methylarginine Peptides |

|---|---|---|

| Amide Proton Chemical Shift Dispersion | Indicates the degree of secondary structure and hydrogen bonding. chemrxiv.org | A wider dispersion suggests a more ordered conformation, potentially induced by the restricted rotation due to N-methylation. |

| ³JαN Coupling Constants | Relates to the φ torsion angle of the peptide backbone. figshare.com | Provides insight into the local backbone conformation around the D-methylarginine residue. |

| Nuclear Overhauser Effects (NOEs) | Reveals through-space proximity between protons, defining the peptide's fold. thieme-connect.de | Crucial for determining the overall 3D structure and the orientation of the D-methylarginine side chain. |

| Chemical Shift Index (CSI) | Predicts secondary structure elements based on Hα chemical shifts. figshare.com | Helps to identify helical or sheet-like structures that may be stabilized by the D-methylarginine incorporation. |

Application of Mass Spectrometry (MS) and Related Techniques for Investigating Reaction Pathways, Product Purity, and Derivatization Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of compounds. In the context of peptides containing Boc-D-Me-Arg(Tos)-OH, MS is invaluable for monitoring the progress of peptide synthesis, assessing the purity of the final product, and characterizing any derivatizations.

During solid-phase peptide synthesis (SPPS), MS can be used to confirm the successful coupling of each amino acid, including the protected D-methylarginine derivative. researchgate.net Following cleavage from the resin and deprotection, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is routinely used to analyze the crude peptide product. This allows for the identification of the desired peptide, as well as any side products or impurities that may have formed during the synthesis. ub.edu The high resolution and accuracy of modern mass spectrometers enable the differentiation of molecules with very similar masses, which is essential for ensuring the purity of the synthetic peptide.

Furthermore, tandem mass spectrometry (MS/MS) is employed to sequence the peptide and confirm the incorporation of D-methylarginine at the correct position. In MS/MS, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. The mass difference corresponding to the methylated arginine residue provides definitive evidence of its presence.

Table 2: Applications of Mass Spectrometry in the Analysis of D-Methylarginine Peptides

| MS Technique | Application | Insights Gained |

|---|---|---|

| HPLC-MS | Purity assessment of synthetic peptides. ub.edu | Identifies the target peptide and quantifies impurities, ensuring the quality of the final product. |

| High-Resolution MS | Accurate mass measurement. | Confirms the elemental composition of the peptide, verifying the incorporation of the methyl and tosyl groups. |

| Tandem MS (MS/MS) | Peptide sequencing and post-translational modification analysis. | Confirms the amino acid sequence and pinpoints the location of the D-methylarginine residue within the peptide chain. |

| LC/ESI-MS | Identification of peptide isomers. researchgate.net | Can be used to separate and identify different peptide forms, including potential diastereomers. |

Theoretical Computational Chemistry Approaches for Predicting Reactivity, Molecular Interactions, and Conformational Dynamics of D-Methylarginine-Containing Structures

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, offering insights that can be difficult to obtain through experimental methods alone. peptidedynamics.com For peptides containing D-methylarginine, computational approaches are used to explore their reactivity, molecular interactions, and conformational dynamics in silico. mdpi.com

Quantum mechanical (QM) calculations can provide a more detailed understanding of the electronic structure and reactivity of the peptide. peptidedynamics.com These methods can be used to calculate properties such as the distribution of charges, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule. mdpi.com This information is valuable for predicting how the peptide will interact with biological targets, such as receptors or enzymes. For example, understanding the electrostatic potential of a D-methylarginine-containing peptide can help in designing molecules with improved binding affinity and specificity. acs.org

Table 3: Computational Approaches for Studying D-Methylarginine Peptides

| Computational Method | Focus of Analysis | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational dynamics and flexibility. peptidedynamics.com | Accessible conformations, structural stability, and interaction with solvent molecules. |

| Quantum Mechanics (QM) Calculations | Electronic structure and reactivity. peptidedynamics.com | Charge distribution, orbital energies, and prediction of reaction mechanisms. |

| Molecular Docking | Binding to biological targets. peptidedynamics.com | Preferred binding poses and estimation of binding affinity to receptors or enzymes. |

| Free Energy Calculations | Solvation and binding energies. bioisi.pt | Quantitative prediction of the thermodynamics of peptide folding and binding. |

X-ray Crystallography and Other Structural Biology Methods for Resolving D-Methylarginine-Containing Peptide Architectures

While NMR provides information about peptide structure in solution, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. ias.ac.in Obtaining a crystal of a peptide containing D-methylarginine and solving its structure can provide definitive information about its three-dimensional architecture, including precise bond lengths, bond angles, and torsion angles. mdpi.com

The process involves crystallizing the peptide, which can be a challenging step, and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the peptide can be built. plos.org

In cases where crystallization is not feasible, other structural biology techniques, such as cryo-electron microscopy (cryo-EM), can be employed, particularly for larger peptides or peptide-protein complexes. acs.org

Table 4: Structural Biology Methods for D-Methylarginine Peptides

| Method | State | Resolution | Key Information Obtained |

|---|---|---|---|

| X-ray Crystallography | Solid (crystal) | Atomic | Precise 3D coordinates of all atoms, detailed intramolecular interactions. mdpi.com |

| Cryo-Electron Microscopy (Cryo-EM) | Vitreous ice | Near-atomic to lower | Structure of large peptides or complexes, overall shape and domain organization. acs.org |

Compound Names Mentioned in this Article

Future Research Directions and Emerging Paradigms for Boc D Me Arg Tos Oh

Potential for Integration into Novel Bioconjugation and Bioorthogonal Chemistry Strategies

The distinct attributes of Boc-D-Me-Arg(Tos)-OH make it a compelling candidate for advanced bioconjugation and bioorthogonal chemistry applications. Bioconjugation, the process of linking biomolecules to other molecules, benefits from building blocks that offer stability and specific reactivity. The incorporation of a D-Me-Arg residue, derived from this reagent, into a peptide sequence imparts significant advantages. The D-configuration and N-alpha-methylation inherently increase resistance to proteolytic degradation, a critical factor for in vivo applications. biorxiv.orgtandfonline.comcsic.es This enhanced stability ensures that the bioconjugate maintains its structural integrity and function for a longer duration.

Future research will likely focus on using the free carboxylic acid of this compound for solid-phase synthesis of a peptide, followed by deprotection and subsequent site-selective conjugation. Once incorporated into a peptide and deprotected, the unique D-methylarginine residue can serve as a specific recognition motif or a point of attachment for other molecules, such as imaging agents, therapeutic payloads, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. beilstein-journals.org

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, could also exploit peptides containing D-methylarginine. While the primary reactive handle on the parent molecule is the carboxyl group, future strategies could involve developing new bioorthogonal reactions that target the guanidinium (B1211019) side chain of the deprotected arginine derivative. The development of such chemistries would allow for the precise, late-stage functionalization of these peptides in complex biological environments. medchemexpress.com

Table 1: Comparative Properties of Arginine Analogs in Bioconjugation

| Property | L-Arginine | D-Arginine | D-Methylarginine | Rationale for Future Research |

|---|---|---|---|---|

| Proteolytic Stability | Low | High | Very High | Exploiting enhanced stability for longer-lasting bioconjugates in vivo. biorxiv.orgnih.gov |

| Conformational Flexibility | High | High | Reduced | Designing peptides with constrained conformations for improved target selectivity. tandfonline.com |

| Receptor Binding | Native | Often Reduced/Altered | Potentially Altered/Novel | Investigating novel binding interactions due to unique stereochemistry and backbone modification. |

| Immunogenicity | High | Lower | Potentially Low | Developing less immunogenic peptide-based therapeutics and probes. |

Exploration in the Synthesis of Non-Ribosomal Peptides and Complex Natural Product Analogs Incorporating D-Methylarginine

Many biologically active natural products, such as antibiotics and immunosuppressants, are non-ribosomal peptides (NRPs). wikipedia.org These molecules are assembled by large enzymatic complexes called non-ribosomal peptide synthetases (NRPSs), which are not restricted to the 20 proteinogenic amino acids. igem.orguni-freiburg.de Consequently, NRPs often feature a diverse array of unusual monomers, including D-amino acids and N-methylated residues, which are crucial for their bioactivity. wikipedia.orgigem.orguio.no

This compound is an ideal synthetic tool for creating analogs of these complex natural products. By using this building block in solid-phase peptide synthesis (SPPS), researchers can systematically replace native amino acids with D-methylarginine. aurorabiomed.com This strategy allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of analogs with improved potency, selectivity, or metabolic stability. For instance, studies have shown that substituting specific residues in antimicrobial peptides with D-arginine or Nα-methylated arginine can preserve or modulate activity while increasing stability. nih.govresearchgate.net

Future research paradigms will involve the synthesis of novel NRP analogs where the introduction of D-methylarginine aims to:

Mimic Natural Modifications: Replicate the structural motifs found in natural NRPs like cyclosporin (B1163) A, which contains multiple N-methylated amino acids and D-alanine. nih.gov

Enhance Proteolytic Resistance: Introduce metabolic stability at known cleavage sites of a natural peptide lead, thereby improving its therapeutic potential. biorxiv.orgresearchgate.net

Probe Bioactive Conformation: Use the conformational constraints imposed by the D-amino acid and N-methylation to lock the peptide into a specific three-dimensional structure, which may enhance binding to its biological target. tandfonline.com

Generate Novel Bioactivities: Create entirely new peptide structures not found in nature to screen for unforeseen therapeutic activities.

The synthesis of analogs of complex natural products like the Samoamides or other marine-derived cyclopeptides could be a particularly fruitful area of investigation, using this compound to confer enhanced stability and novel structural features. frontiersin.org

Table 2: Potential Impact of D-Methylarginine Incorporation into Natural Product Analogs

| Natural Product Class | Example | Rationale for D-Me-Arg Incorporation | Anticipated Outcome |

|---|---|---|---|

| Antimicrobial Peptides (AMPs) | Chex1-Arg20 | Increase stability against proteases at specific cleavage sites. researchgate.net | Enhanced half-life and sustained antimicrobial activity. |

| Immunosuppressants | Cyclosporin A | Mimic and extend the N-methylation and D-amino acid patterns found in the natural structure. nih.gov | Creation of analogs with potentially altered immunosuppressive profiles or improved pharmacokinetics. |

| Integrin Antagonists | Cilengitide [c(RGDfNMeV)] | Replace existing residues to further constrain the RGD loop and enhance stability. | Higher binding affinity and selectivity for specific integrin subtypes. |

| Toxins | Conotoxins | Introduce metabolic stability while preserving the disulfide bridge framework. | Development of stable neuro-modulatory probes for research. |

Advanced Methodologies for Selective Derivatization and Functionalization of D-Methylarginine Residues in Peptide Research

Once this compound is incorporated into a peptide chain and the protecting groups are removed, the resulting D-methylarginine residue presents a unique platform for further chemical modification. The development of advanced methodologies for the selective derivatization of this specific residue within a larger peptide is a key future research direction. Such methods would enable the attachment of various chemical reporters, such as fluorophores, biotin (B1667282) tags, or cross-linking agents, with high precision.

The primary challenge lies in achieving selectivity. The guanidinium group of arginine is highly basic, making its modification in the presence of other nucleophilic side chains (like lysine) difficult under standard conditions. nih.gov Current methods for arginine modification often require harsh conditions that are incompatible with sensitive peptides. nih.gov

Emerging paradigms in this area could include:

Enzyme-Mediated Derivatization: Exploring enzymes that can recognize and modify the D-methylarginine residue specifically, leaving other amino acids untouched.

Metal-Catalyzed Reactions: Developing novel transition-metal-catalyzed reactions that are selective for the guanidinium group under mild, biocompatible conditions. Silver-promoted guanidinylation has shown promise for constructing Arg-glycosylated peptides and could be adapted. frontiersin.org

Orthogonal Chemical Handles: Designing new protecting group strategies for this compound where the tosyl group can be removed under conditions orthogonal to other side-chain protecting groups, allowing for selective functionalization of the guanidino group while the rest of the peptide remains protected.

Proximity-Induced Reactions: Attaching a reactive group to a part of the peptide that folds back to selectively modify the nearby D-methylarginine residue.

Success in this area would provide powerful tools for chemical biology, allowing researchers to create sophisticated molecular probes to study peptide-protein interactions, cellular uptake, and distribution.

Table 3: Prospective Strategies for Selective Derivatization of D-Methylarginine

| Methodology | Target Group | Potential Reagents/Approach | Challenges & Research Focus |

|---|---|---|---|

| Diketone Condensation | Guanidinium Side Chain | Phenylglyoxal, 9,10-phenanthrenequinone | Achieving selectivity over other nucleophiles; mild reaction conditions. nih.govacs.org |

| Silver-Promoted Guanidinylation | Guanidinium Side Chain | S-alkyl-isothiourea donors with Ag(I) salts | Adapting solid-phase methods for post-synthetic modification; substrate scope. frontiersin.org |

| Hypervalent Iodine Chemistry | Guanidinium Side Chain | Ethynylbenziodoxolones (EBX) reagents | Developing Arg-specific HIRs; ensuring biocompatibility. researchgate.net |

| Enzymatic Ligation | Guanidinium Side Chain or Backbone | Engineered ligases or transpeptidases | Discovering or engineering enzymes with requisite specificity for D-Me-Arg. |

Development of High-Throughput Synthesis and Screening Approaches for D-Methylarginine-Containing Molecular Libraries for Academic Research

The creation and screening of large molecular libraries are cornerstones of modern drug discovery and chemical biology. americanpeptidesociety.org this compound is well-suited for inclusion in high-throughput synthesis platforms, particularly those based on automated solid-phase peptide synthesis (SPPS). beilstein-journals.orgaurorabiomed.comformulationbio.com The Boc protecting group strategy is a well-established chemistry for automated synthesizers. aurorabiomed.com

Future research will focus on the generation of diverse peptide libraries where D-methylarginine is systematically incorporated. These libraries can be designed in several ways:

Positional Scanning Libraries: Where D-methylarginine is substituted at each position of a known bioactive peptide sequence to probe the importance of that position for activity. eurogentec.com

Alanine (B10760859)/D-Me-Arg Scanning Libraries: A variation where each residue is replaced by both alanine (to test the contribution of the side chain) and D-methylarginine (to test the effect of conformational constraint and stability). eurogentec.com

Randomized Libraries: Large combinatorial libraries where D-methylarginine is included as one of the possible building blocks at multiple positions to discover entirely new active sequences. americanpeptidesociety.org

Once synthesized, these libraries can be screened using high-throughput assays to identify "hits" with desired properties, such as binding to a specific protein target, inhibiting an enzyme, or disrupting a protein-protein interaction. nih.govmdpi.com The development of tag-free screening methods and advanced mass spectrometry for hit identification will be crucial for efficiently decoding the active sequences from these complex libraries. nih.gov Such approaches will accelerate the discovery of novel peptide-based research tools and therapeutic leads from academic laboratories. springernature.com

Table 4: Workflow for High-Throughput Synthesis and Screening of a D-Me-Arg Peptide Library

| Step | Description | Key Technology/Method | Research Objective |

|---|---|---|---|

| 1. Library Design | Define the library type (e.g., positional scanning, random) and the placement of D-Me-Arg. | Computational modeling, combinatorial principles. | To systematically explore the chemical space around a target or sequence. |

| 2. Automated Synthesis | Use an automated synthesizer to perform SPPS with a mixture of standard and modified amino acids, including this compound. | Automated SPPS synthesizers, split-and-mix synthesis. formulationbio.comjpt.com | Rapid and parallel generation of thousands of unique peptide sequences. |

| 3. Cleavage and Purification | Cleave the peptides from the solid support and remove protecting groups. Libraries may be used as crude mixtures or purified. | Trifluoroacetic acid (TFA) cleavage cocktails, high-throughput purification. | To obtain the final peptide library ready for screening. |

| 4. High-Throughput Screening (HTS) | Screen the library against a biological target (e.g., protein, enzyme) using a detectable assay. | ELISA, Fluorescence Polarization (FP), affinity selection mass spectrometry. nih.gov | To identify individual peptides ("hits") that exhibit the desired biological activity. |

| 5. Hit Deconvolution and Validation | Identify the sequence of the active peptides from the library pools and resynthesize them individually for validation. | LC-MS/MS sequencing, Edman degradation. | To confirm the structure and activity of the most promising lead candidates. |

Q & A

Basic Research Questions

Q. What is the role of Boc-D-Me-Arg(Tos)-OH in peptide synthesis, and how does its stereochemistry influence coupling efficiency?

- Methodological Answer : this compound is a protected D-configuration arginine derivative used to incorporate non-natural amino acids into peptides. Its tert-butyloxycarbonyl (Boc) and tosyl (Tos) groups prevent undesired side reactions during solid-phase synthesis. To assess coupling efficiency, researchers should:

- Conduct comparative coupling experiments using this compound vs. L-configuration analogs under identical conditions (e.g., DMF solvent, HOBt/DIC activation).

- Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy .

- Optimize reaction time and temperature to balance yield and stereochemical integrity .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (220 nm) and mass spectrometry to confirm molecular weight and detect degradation products.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by heating samples from 25°C to 200°C at 10°C/min.

- Long-term Stability Studies : Store aliquots at -20°C, 4°C, and room temperature; analyze monthly for purity changes .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in solid-phase peptide synthesis (SPPS) to minimize racemization?

- Methodological Answer :

- Activation Strategy : Test coupling reagents (e.g., HATU vs. DIC/HOBt) to identify low-racemization conditions.

- Solvent Screening : Compare DMF, NMP, and DCM for solvation effects on steric hindrance.

- In Situ Monitoring : Use FT-IR spectroscopy to track Fmoc deprotection and coupling kinetics .

- Data Contradiction Analysis : If racemization rates conflict with literature, verify storage conditions of the reagent, purity of solvents, and baseline calibration of analytical instruments .

Q. What computational approaches are suitable for modeling the reactivity of this compound in peptide bond formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for amide bond formation using Gaussian or ORCA software, focusing on steric effects from the D-methyl group.

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMF vs. DCM) to predict solvation effects on coupling efficiency.

- Comparative Analysis : Validate computational results against experimental coupling yields and HPLC retention times .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Re-run NMR in deuterated DMSO or CDCl3 to resolve solvent-induced shifts. Confirm mass accuracy using high-resolution MS (HRMS).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping peaks in complex spectra.

- Collaborative Workflows : Share raw data with peer labs for independent validation .

Key Methodological Frameworks

- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Apply to evaluate the practicality of studying this compound in novel peptide architectures .

- PICO Model (Population: peptide chains; Intervention: this compound incorporation; Control: L-configuration analogs; Outcome: coupling efficiency/stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.